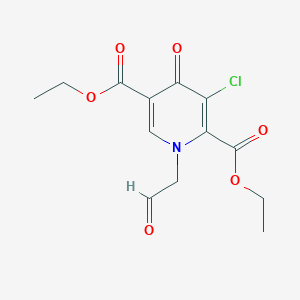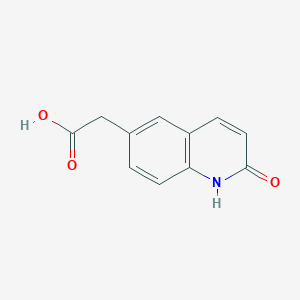
2-(2-oxo-1H-quinolin-6-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxo-1H-quinolin-6-yl)acetic acid is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline ring system with an acetic acid moiety, making it a valuable scaffold for the synthesis of biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1H-quinolin-6-yl)acetic acid typically involves the acylation of quinoline derivatives. One common method is the reaction of quinoline-2,4-dione with acetic anhydride under acidic conditions . Another approach involves the condensation of 2-aminobenzophenone with glyoxylic acid, followed by cyclization and oxidation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
化学反応の分析
Types of Reactions
2-(2-oxo-1H-quinolin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
科学的研究の応用
2-(2-oxo-1H-quinolin-6-yl)acetic acid has numerous applications in scientific research:
作用機序
The mechanism of action of 2-(2-oxo-1H-quinolin-6-yl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands, leading to altered cellular signaling pathways .
類似化合物との比較
Similar Compounds
Quinoline-2,4-dione: Shares a similar quinoline ring structure but lacks the acetic acid moiety.
2-Hydroxyquinoline: Contains a hydroxyl group instead of the acetic acid moiety.
4-Hydroxyquinoline: Similar structure with a hydroxyl group at the 4-position.
Uniqueness
This makes it a versatile compound for the synthesis of a wide range of biologically active molecules .
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
2-(2-oxo-1H-quinolin-6-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10-4-2-8-5-7(6-11(14)15)1-3-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15) |
InChIキー |
DZHMYWRHCYFJRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


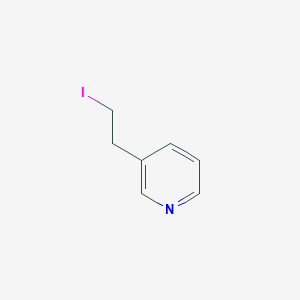
![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)
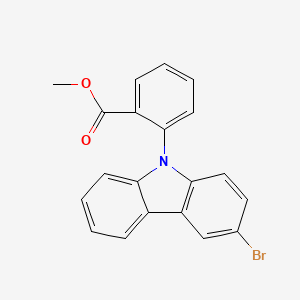
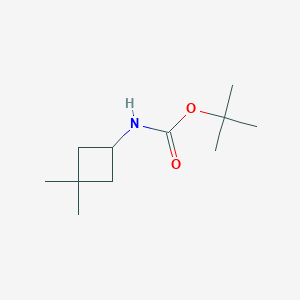
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13885162.png)
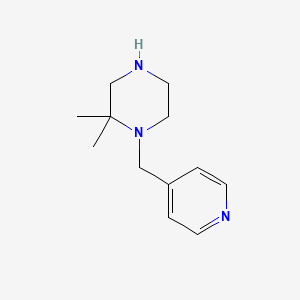
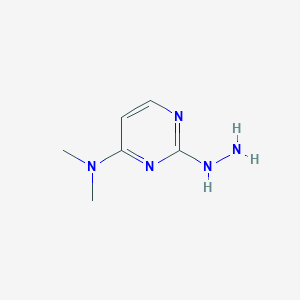
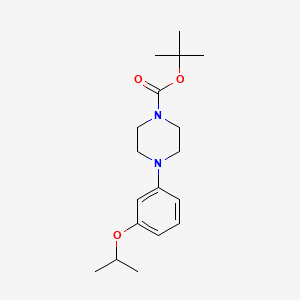
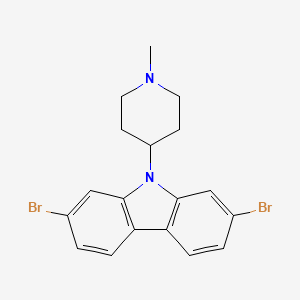

![6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
![Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate](/img/structure/B13885215.png)
![sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13885221.png)
